7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
The compound “7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves chemical transformations on the phenyl site of the compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Anti-inflammatory Effects
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antibacterial Activity
A new series of novel 1,3-thiazolidine pyrimidine derivatives were developed and carried out its antibacterial activity against 14 bacterial strains .
Chemotherapeutic for Cancer
There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This suggests that the compound may act as an inhibitor of these inflammatory mediators.
Future Directions
properties
IUPAC Name |
7-methyl-N-(2-methylsulfanylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-7-8-15-18-9-12(17(22)20(15)10-11)16(21)19-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVRDHORTXZHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3SC)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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